3-Chloro-6-methoxy-naphthyridin-4-ol basic properties
3-Chloro-6-methoxy-naphthyridin-4-ol basic properties
An In-depth Technical Guide to the Core Basic Properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
The naphthyridine scaffold, a class of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] With six possible isomers depending on the arrangement of the nitrogen atoms, these frameworks offer a versatile template for designing molecules with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4] Among these, the 1,5-naphthyridine core is a recurring motif in various biologically active agents.[5]
This technical guide provides a comprehensive analysis of the fundamental basic properties of a specific derivative: 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol (CAS No: 724787-12-6). Understanding the physicochemical characteristics of this molecule is paramount for its effective application in research and development. We will delve into its structural nuances, electronic properties, and the resulting impact on basicity and solubility, providing both theoretical insights and practical experimental protocols for its characterization.
I. Physicochemical Properties and Basicity Analysis
The chemical behavior of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol is governed by a complex interplay between its core heterocyclic structure and the electronic effects of its substituents. A foundational aspect of its chemistry is the concept of tautomerism.
A. The Critical Role of Tautomerism
Like other 4-hydroxypyridine derivatives, this compound exists in a tautomeric equilibrium between the enol form (4-hydroxy-1,5-naphthyridine) and the keto form (1,5-naphthyridin-4(1H)-one).[6][7] For pyridone-type structures, the equilibrium overwhelmingly favors the keto tautomer in both solid and solution states due to the stability conferred by the amide-like functionality and favorable intermolecular hydrogen bonding.[6] This equilibrium is fundamental, as the electronic landscape of the keto form dictates the molecule's basicity.
Caption: Tautomeric equilibrium of the title compound.
B. Analysis of Electronic Effects and pKa Estimation
The basicity of the molecule is determined by the availability of the lone pair of electrons on its two nitrogen atoms, N1 and N5. This is modulated by the electronic influence of the chloro, methoxy, and keto substituents.
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N1 Nitrogen: The basicity of the N1 nitrogen is significantly diminished. In the predominant keto tautomer, this nitrogen is part of an amide-like system. Its lone pair is delocalized into the carbonyl group, rendering it substantially less available for protonation.
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N5 Nitrogen: This nitrogen is predicted to be the primary basic center of the molecule. Its basicity is influenced by:
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Methoxy Group (-OCH₃) at C6: This group exerts a dual effect. It has a powerful positive mesomeric (+M) or resonance effect, which donates electron density into the pyridine ring, thereby increasing the basicity of the para-positioned N5.[8] It also has a weaker, deactivating negative inductive (-I) effect due to the oxygen's electronegativity.[9] For methoxy groups on pyridine rings, the resonance effect typically dominates, leading to an overall increase in basicity compared to the unsubstituted parent.[8]
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Chloro Group (-Cl) at C3: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive (-I) effect, which decreases the electron density across the ring system and reduces the basicity of both nitrogens.[10] Its resonance effect (+M) is weak and generally does not overcome the inductive withdrawal.[10]
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4-Oxo Group: The carbonyl group is strongly electron-withdrawing, further reducing electron density throughout the bicyclic system.
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C. Solubility Profile
The properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol suggest a specific solubility behavior that is critical for its handling and formulation in drug development.
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Aqueous Solubility: As a relatively planar, heterocyclic molecule, its intrinsic solubility in water is expected to be low.
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pH-Dependent Solubility: Due to its basic nature, the compound's aqueous solubility will be highly dependent on pH.[11] In acidic environments (pH < pKa), the N5 nitrogen will become protonated, forming a cationic salt. This charged species will be significantly more soluble in water than the neutral free base. This property is a cornerstone for developing aqueous formulations.[11]
| Property | Predicted Characteristic | Rationale |
| Primary Basic Center | N5 | The N1 lone pair is delocalized in the favored keto tautomer. N5 basicity is enhanced by the +M effect of the C6-methoxy group. |
| Estimated pKa | 2.5 - 4.5 | Basicity is increased by the methoxy group but decreased by the chloro and keto groups. The value is likely lower than pyridine (pKa ~5.2).[9] |
| Aqueous Solubility | Low at neutral pH | Planar, aromatic structure with limited hydrogen bonding capacity as a donor/acceptor with water. |
| pH-Solubility Profile | Significantly increases in acidic media (pH < pKa) | Protonation at N5 forms a more soluble salt.[11] |
II. Proposed Synthesis and Characterization
While specific synthesis details for this exact molecule are not widely published, a plausible route can be designed based on established methodologies for 4-hydroxy-1,5-naphthyridines, such as the Gould-Jacobs reaction or related thermal cyclizations.[5][12]
A. Proposed Synthetic Workflow
A common strategy involves the condensation of a substituted 3-aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[5]
Caption: A plausible synthetic pathway for the target molecule.
B. Predicted Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table summarizes the expected key signals.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 3.9-4.1 ppm (3H, -OCH₃).- Aromatic protons (3H) as singlets or doublets between 7.0-8.5 ppm.- A broad singlet for the N1-H proton at a downfield shift (>10 ppm). |
| ¹³C NMR | - A signal around 55-60 ppm for the methoxy carbon.- Aromatic carbons between 110-160 ppm.- A downfield signal for the C4-carbonyl carbon around 170-180 ppm. |
| Mass Spec | - Expected M+ peak at m/z 224.02 and M+2 peak at m/z 226.02 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. The exact mass for C₉H₇ClN₂O₂ is 226.0196. |
| FT-IR (cm⁻¹) | - A broad peak around 3200-3400 (N-H stretch).- A strong peak around 1640-1660 (C=O stretch of the pyridone).- Peaks around 1500-1600 (C=C and C=N aromatic stretches).- A peak around 1250-1300 (C-O stretch of the methoxy group).- A peak around 700-800 (C-Cl stretch). |
III. Key Experimental Protocols
To empirically determine the basic properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol, standardized and reproducible methods are required.
A. Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for measuring the acid dissociation constant (pKa) of the conjugate acid of the molecule.
Objective: To determine the pKa value corresponding to the protonation of the N5 atom.
Methodology:
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Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
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Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure complete protonation of the basic center.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Add the titrant in small, precise increments (e.g., 0.01 mL).
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Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the protonated compound has been neutralized). For higher accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point.
B. Protocol 2: Workflow for pH-Dependent Solubility Assay
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility at various pH values.
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